molecular formula C16H14BrNO2 B3327823 p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester CAS No. 389824-76-4

p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester

Cat. No. B3327823
CAS RN: 389824-76-4
M. Wt: 332.19 g/mol
InChI Key: LUMLPYZEODWONB-UHFFFAOYSA-N
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Description

The compound “p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester” is a derivative of benzocaine (ethyl p-aminobenzoate), which is an ethyl ester of p-aminobenzoic acid . Benzocaine is an anesthetic that acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide . It is widely used in the pharmaceutical industry as an anesthetic prior to exams such as endoscopy .


Synthesis Analysis

The synthesis of benzocaine, a related compound, is quite simple and straightforward . Two different approaches can be used: starting from the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or it could start with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzocaine, a related compound, include the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or it could start with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .

Mechanism of Action

Benzocaine, a related compound, acts as a local anesthetic by blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium iodide .

Safety and Hazards

While specific safety and hazard information for “p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester” is not directly available, it is generally recommended to avoid getting similar compounds in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

ethyl 4-[(3-bromophenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-2-20-16(19)13-6-8-15(9-7-13)18-11-12-4-3-5-14(17)10-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMLPYZEODWONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(m-Bromobenzylidene)aminobenzoic acid ethyl ester

Synthesis routes and methods

Procedure details

A mixture of 4-amino-benzoic acid ethyl ester (16.5 g, 100 mmol) and 3-bromo-benzaldehyde (18.5 g, 100 mmol) in ethanol (100 mL) was heated to reflux for 2 h. Then the reaction mixture cooled to room temperature. The solvent was removed in vacuo and the residue was washed with ether to afford 4-{[1-(3-bromo-phenyl)-methylidene]-amino}-benzoic acid ethyl ester (20 g, 60%) as a white solid: LC/MS m/e calcd for C16H14BrNO2 M+: 332.2, observed: 332.0, 334.0.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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